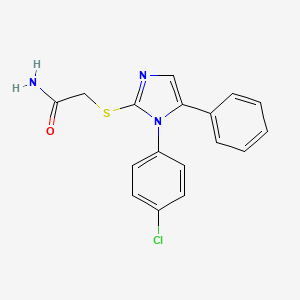

2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

2-[1-(4-chlorophenyl)-5-phenylimidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3OS/c18-13-6-8-14(9-7-13)21-15(12-4-2-1-3-5-12)10-20-17(21)23-11-16(19)22/h1-10H,11H2,(H2,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZIYXPYNWOJEHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring is synthesized by the condensation of a 4-chlorophenyl ketone with an aldehyde in the presence of ammonium acetate and acetic acid.

Thioacetamide Introduction: The resulting imidazole derivative is then reacted with thioacetamide in the presence of a base such as sodium hydroxide or potassium carbonate to introduce the thioacetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The thioacetamide moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The imidazole ring can be reduced under specific conditions to yield corresponding dihydroimidazole derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydroimidazole derivatives.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of imidazole-thioacetamide compounds demonstrate effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

In vitro tests have revealed that these compounds can inhibit the growth of pathogens, making them promising candidates for developing new antibiotics. The mechanism of action often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes within the microbial cells .

Anticancer Activity

The anticancer potential of 2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide has been explored through various studies. These investigations typically involve evaluating the compound's effects on different cancer cell lines, such as breast cancer (MCF7) and other solid tumors.

In vitro assays have demonstrated that this compound can induce apoptosis in cancer cells, likely through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation . Additionally, molecular docking studies suggest that the compound may bind effectively to specific cancer-related targets, enhancing its therapeutic potential .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of related compounds, providing insights into their biological activities:

- Antimicrobial Evaluation : A study synthesized various acetamide derivatives and tested them against Mycobacterium tuberculosis H37Rv. The results indicated that certain derivatives exhibited strong inhibitory effects on vital mycobacterial enzymes, suggesting potential for treating tuberculosis .

- Anticancer Studies : Another research effort focused on synthesizing thiazole-containing derivatives and assessing their anticancer activities against human breast adenocarcinoma cells. The findings revealed promising results for several compounds, highlighting their potential as novel anticancer agents .

Mechanism of Action

The mechanism of action of 2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide involves its interaction with various molecular targets. The compound can inhibit enzymes such as kinases and proteases, which play crucial roles in cellular signaling and metabolism. Additionally, it can bind to specific receptors, modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridine/Thienopyridine Cores

- N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2): Core: Pyridine with styryl and cyano substituents. Activity: Exhibited superior insecticidal activity (LC₅₀ = 0.007 mmol/L) against cowpea aphids compared to acetamiprid (LC₅₀ = 0.011 mmol/L). The open-chain structure and cyano group enhance bioavailability and target binding . Key Difference: Replacing the imidazole core with pyridine increases electron-withdrawing effects, improving agrochemical potency.

- 3-Amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (Compound 3): Core: Thienopyridine fused with a thiophene ring. Activity: Lower insecticidal activity (LC₅₀ = 0.013 mmol/L) than Compound 2 due to cyclization and absence of the cyano group .

Imidazole-Based Analogues

- 2-Cyano-N-(4-(1-Methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)acetamide: Core: Benzoimidazole-pyrazole hybrid.

4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole Derivatives :

Thioacetamide-Linked Analogues

- 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c): Core: Benzodiazole-triazole-thiazole hybrid. Activity: Strong α-glucosidase inhibition (IC₅₀ = 1.2 µM) due to bromophenyl-enhanced hydrophobic interactions with enzyme pockets .

Data Table: Comparative Analysis of Key Compounds

| Compound Name | Core Structure | Substituents/Modifications | Biological Activity (LC₅₀/IC₅₀) | Key Advantage/Disadvantage | Reference |

|---|---|---|---|---|---|

| 2-((1-(4-Chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide | Imidazole | 4-Cl-C₆H₄, C₆H₅, thioacetamide | Not reported | Balanced electronic profile | [1, 8] |

| N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (2) | Pyridine | Styryl, cyano, thioacetamide | LC₅₀ = 0.007 mmol/L (aphids) | High agrochemical potency | [3, 6] |

| 3-Amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (3) | Thienopyridine | Styryl, carboxamide | LC₅₀ = 0.013 mmol/L (aphids) | Reduced activity due to cyclization | [3, 6] |

| 2-Cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)acetamide | Benzoimidazole-pyrazole | Cyano, methylthio | Antimicrobial (MIC = 8 µg/mL) | Enhanced lipophilicity | [8] |

| Compound 9c | Benzodiazole-triazole | 4-Br-C₆H₄, thiazole | IC₅₀ = 1.2 µM (α-glucosidase) | High enzyme inhibition | [1] |

Key Research Findings and Structure-Activity Relationships (SAR)

Electron-Withdrawing Groups (EWGs) : The 4-chlorophenyl group in the target compound enhances stability and target affinity via halogen bonding, a trend observed in analogues like Compound 2 and 9c .

Thioacetamide Linkage : The thioether (-S-) bridge improves metabolic stability compared to oxygen-based ethers, as seen in Compound 2’s insecticidal efficacy .

Heterocyclic Core Flexibility: Imidazole-based compounds (e.g., target compound) offer conformational versatility, whereas rigid cores like thienopyridine (Compound 3) may limit bioavailability .

Substituent Effects: Cyano Groups: Enhance insecticidal activity by increasing electrophilicity (Compound 2 vs. 3) . Bromophenyl Groups: Improve enzyme inhibition via hydrophobic interactions (Compound 9c) .

Biological Activity

The compound 2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide is a synthetic organic molecule notable for its complex structure, which includes an imidazole ring, a thiazole ring, and various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug development. Its molecular formula is , and it has a molecular weight of approximately 426.94 g/mol .

Chemical Structure and Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Imidazole Ring : Achieved through the condensation of a suitable aldehyde with an amine and a nitrile.

- Thioether Formation : The imidazole derivative reacts with a thiol to introduce the thioether linkage.

- Acetamide Formation : The final step involves the reaction of the thioether with an acetamide derivative .

This compound falls under the category of thioacetamides, which are compounds containing both a thioether and an acetamide functional group.

The mechanism of action for 2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide typically involves interactions with biological targets such as enzymes or receptors. The presence of imidazole and thiazole rings allows for potential binding interactions that could inhibit or modulate enzyme activity. The chlorophenyl and phenyl groups may enhance binding affinity through hydrophobic interactions .

Antimicrobial Activity

Research indicates that compounds similar to 2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives display moderate to good antimicrobial activity against various Gram-positive and Gram-negative bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 156.47 µM .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, potentially through the modulation of key signaling pathways involved in cell survival and proliferation .

Case Studies

Several case studies highlight the efficacy of imidazole-based compounds:

- Inhibition of NS5B RNA Polymerase : Compounds structurally related to 2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide have shown significant inhibitory effects on NS5B RNA polymerase, which is crucial in the replication of hepatitis C virus (HCV). IC50 values for effective molecules were reported around 32.2 μM .

- Cytotoxicity Against Cancer Cells : A related study found that thiazole derivatives could selectively induce ferroptosis in cancer cells, indicating that modifications to the thiazole component could enhance cytotoxicity .

Data Table: Biological Activity Overview

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution reactions. For example, reacting 1-(4-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol with chloroacetamide derivatives in the presence of a base like potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., DMF or acetone) under reflux conditions. Recrystallization from ethanol or methanol is typically used to purify the product . Key parameters include stoichiometric control of reactants, solvent selection, and reaction time optimization to minimize side products.

Basic: How can researchers verify the structural integrity of this compound post-synthesis?

Methodological Answer:

Multi-modal spectroscopic and analytical techniques are essential:

- ¹H/¹³C NMR : Confirm aromatic proton environments (e.g., 4-chlorophenyl substituents) and acetamide methylene (-CH₂-) signals .

- IR Spectroscopy : Identify thioether (C-S) stretching (~600–700 cm⁻¹) and amide carbonyl (C=O) bands (~1650–1700 cm⁻¹) .

- Elemental Analysis (EA) : Validate purity by comparing experimental vs. calculated C, H, N, S percentages (deviation <0.3% acceptable) .

Advanced: How do structural modifications (e.g., substituent variation) influence biological activity in imidazole-thioacetamide derivatives?

Methodological Answer:

Structure-activity relationship (SAR) studies require systematic substitution at critical positions:

- Aryl Groups : Replace 4-chlorophenyl with electron-withdrawing (e.g., 4-fluorophenyl) or donating (e.g., 4-methoxyphenyl) groups to assess effects on target binding .

- Thioether Linkers : Compare thioacetamide with sulfoxide or sulfone analogs to evaluate metabolic stability .

- Biological Assays : Test modified compounds against target enzymes (e.g., cyclooxygenases) using enzyme inhibition assays and correlate results with docking simulations .

Advanced: What computational strategies are effective for studying binding interactions of this compound with biological targets?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with active sites (e.g., COX-2). Prioritize hydrogen bonding with acetamide carbonyl and hydrophobic contacts with chlorophenyl groups .

- MD Simulations : Run 100-ns trajectories to assess stability of ligand-target complexes in solvated environments. Analyze RMSD and binding free energy (MM-PBSA/GBSA) .

- Pharmacophore Mapping : Identify critical features (e.g., aromatic rings, hydrogen bond acceptors) for activity optimization .

Advanced: How should researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Experimental Replication : Standardize assay conditions (e.g., cell lines, enzyme isoforms, inhibitor concentrations) .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA, Tukey’s HSD) to compare datasets and identify outliers .

- Orthogonal Assays : Validate results using complementary methods (e.g., SPR for binding affinity, qPCR for gene expression) .

Basic: What protocols ensure high purity for in vitro or in vivo studies?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) to assess purity (>95%) .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to remove byproducts .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and rule out adducts or impurities .

Advanced: How can environmental fate studies be designed for this compound?

Methodological Answer:

- Degradation Pathways : Conduct hydrolysis/photolysis experiments under controlled pH and UV light. Monitor degradation products via LC-MS .

- Ecotoxicology : Evaluate acute toxicity using Daphnia magna or algae models (OECD Test 202/201). Measure EC₅₀ values and bioaccumulation potential (log Kow) .

- Soil Sorption : Use batch equilibrium methods to determine Kd values and predict mobility .

Advanced: What experimental designs are optimal for evaluating dose-dependent biological effects?

Methodological Answer:

- Dose-Response Curves : Test 5–7 concentrations (e.g., 0.1–100 μM) in triplicate. Calculate IC₅₀/EC₅₀ using nonlinear regression (GraphPad Prism) .

- Time-Kill Assays : For antimicrobial studies, assess time-dependent efficacy at 0–24 hours .

- In Vivo Models : Use randomized block designs with split-plot arrangements to account for variables like administration route and animal weight .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.